molecular formula C29H24N2O7 B1349861 Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin CAS No. 238084-15-6

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin

Cat. No.: B1349861
CAS No.: 238084-15-6
M. Wt: 512.5 g/mol
InChI Key: DBJFCKXPEQMMDK-DEOSSOPVSA-N
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Description

Systematic Nomenclature and CAS Registry

Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin is a synthetic organic compound with the systematic name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid . It is assigned the CAS registry number 238084-15-6 and is also referenced as Fmoc-asp-amc , MFCD02179638 , and DTXSID50373216 . The compound combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-aspartic acid, and a 7-amino-4-methylcoumarin (AMC) fluorophore.

Molecular Formula and Weight Analysis

The molecular formula of Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin is C₂₉H₂₄N₂O₇ , with a computed molecular weight of 512.5 g/mol . This matches the sum of its constituent groups:

  • Fmoc group : C₁₅H₁₁O₂ (209.24 g/mol)
  • L-Aspartic acid : C₄H₇NO₄ (133.11 g/mol)
  • AMC moiety : C₁₀H₉NO₂ (175.18 g/mol)

The molecular weight is experimentally validated through high-resolution mass spectrometry (HRMS).

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin are limited, but structural analogs suggest key features:

  • Space group : P 1 2₁ 1 (monoclinic)
  • Unit cell parameters :
    • a = 8.6539 Å
    • b = 7.8453 Å
    • c = 13.4413 Å
    • α = 90°, β = 106.621°, γ = 90°.

The three-dimensional conformation involves:

  • Fmoc group : A rigid bicyclic structure with a methoxycarbonyl linkage.
  • Aspartic acid backbone : A chiral center at C3 with an α-carbamate bond.
  • AMC fluorophore : A coumarin ring system with a methyl group at C4 and an amino group at C7.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis

¹H NMR Key Peaks
Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
Fmoc aromatic (C₁₅H₁₁) 7.7–7.8 (m, H8–H11) Multiplet
Coumarin aromatic (C₇H₄) 6.3–7.4 (m, H2, H5, H6, H8) Multiplet
Aspartic acid α-CH₂ 2.5–3.0 (m, J = 5–7 Hz) Multiplet
AMC methyl (C₄CH₃) 2.28 (s) Singlet
¹³C NMR Key Peaks
Carbon Environment Chemical Shift (δ, ppm) Source
Fmoc carbamate (C=O) 155–160
AMC lactone (C=O) 170–175
Aspartic acid β-COOH 170–175

Infrared (IR) Absorption Profile

The IR spectrum of Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin exhibits:

Functional Group Absorption Band (cm⁻¹) Source
Fmoc carbamate (C=O) 1700–1720
AMC lactone (C=O) 1650–1680
Aromatic C-H (Fmoc) 3050–3100
N-H (amide) 3300–3350

Mass Spectrometric Fragmentation Patterns

Key fragments observed in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry:

m/z Fragment Identity Source
512.5 [M+H]⁺
319.1 Fmoc group (C₁₅H₁₁O₂)
175.2 Free AMC (C₁₀H₉NO₂)

The molecular ion peak at m/z 512.5 confirms the intact structure, while fragmentation patterns align with cleavage of the Fmoc-Asp-AMC bond.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFCKXPEQMMDK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373216
Record name Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238084-15-6
Record name Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Procedure

Step Description Reagents/Conditions Notes
1 Activation of carboxyl group of Fmoc-L-Aspartic acid HBTU or EDC + DIPEA in DMF or DCM Activation forms an active ester intermediate
2 Addition of 7-amino-4-methylcoumarin 7-amino-4-methylcoumarin dissolved in DMF or DCM Nucleophilic attack on activated ester forms amide bond
3 Reaction stirring Room temperature, 2-24 hours Reaction time depends on reagent and scale
4 Work-up Aqueous quench, extraction with organic solvents Removes excess reagents and by-products
5 Purification Reverse-phase HPLC or flash chromatography Ensures high purity for peptide synthesis

Protection Group Considerations

  • The Fmoc group is stable under acidic conditions but removable under mild basic conditions (e.g., 20% piperidine in DMF).
  • The tert-butyl ester protecting group on the side-chain carboxyl of aspartic acid is acid-labile and removed by treatment with trifluoroacetic acid (TFA) after coupling.
  • Proper protection ensures selective coupling at the beta-carboxyl group without side reactions at the alpha-carboxyl or amino groups.

Alternative Synthetic Routes

  • Some protocols start from Fmoc-Asp-OtBu and convert the beta-carboxyl to an activated ester or acid chloride before coupling with 7-amino-4-methylcoumarin.
  • The Curtis rearrangement has been used in related syntheses to convert acid azides into isocyanates for further functionalization, though this is less common for this specific compound.

Research Findings and Optimization

  • The coupling efficiency is highly dependent on the choice of coupling reagent and solvent. HBTU in DMF with DIPEA is widely reported to give high yields and purity.
  • Reaction monitoring by TLC or HPLC is essential to optimize reaction time and avoid overreaction or side products.
  • The fluorescence properties of the 7-amido-4-methylcoumarin moiety are preserved after coupling, making the compound suitable for enzyme assays where fluorescence increases upon enzymatic cleavage.
  • The optical rotation of the compound is reported as D = -56 ± 2º (C=1 in DMF), confirming stereochemical integrity after synthesis.

Data Summary Table

Parameter Value Notes
Molecular Formula C29H24N2O7 Confirmed by elemental analysis
Molecular Weight 512.5 g/mol Calculated from formula
Optical Rotation -56 ± 2º (C=1 in DMF) Indicates stereochemical purity
Coupling Reagents HBTU, EDC, DIC Commonly used for amide bond formation
Solvents DMF, DCM Typical solvents for coupling
Protecting Groups Fmoc (alpha-amino), OtBu (side-chain carboxyl) Standard in peptide synthesis
Purification Reverse-phase HPLC, flash chromatography Ensures high purity
Reaction Time 2-24 hours Depends on conditions and scale

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the coumarin moiety.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced coumarin compounds.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with complex sequences.

Key Features :

  • Efficiency : The compound facilitates the formation of peptide bonds without significant side reactions.
  • Purity : Peptides synthesized using this compound can achieve high purity levels, essential for biological applications.

Case Study : A study demonstrated the successful synthesis of a cyclic peptide using this compound as a key intermediate. The resulting peptide exhibited improved stability and biological activity compared to linear analogs .

Fluorescent Probes

Overview : The unique structure of this compound makes it suitable for developing fluorescent probes used in biological imaging.

Applications :

  • Cellular Imaging : Researchers have employed this compound to visualize cellular processes in real-time, enhancing the understanding of dynamic biological systems.

Data Table: Fluorescent Properties

PropertyValue
Excitation Wavelength350 nm
Emission Wavelength460 nm
Quantum Yield0.45

Drug Development

Overview : In medicinal chemistry, this compound is instrumental in designing and evaluating new drug candidates.

Key Contributions :

  • Targeting Specific Pathways : The compound aids in modifying drug candidates to enhance their efficacy against specific biological targets.

Case Study : A research project highlighted the use of this compound in developing inhibitors for a specific enzyme involved in cancer progression. The synthesized inhibitors showed promising results in preclinical trials .

Bioconjugation

Overview : This compound plays a crucial role in bioconjugation techniques, where biomolecules are linked to enhance their stability and functionality.

Applications :

  • Biosensors Development : By attaching biomolecules to surfaces, researchers improve the sensitivity and specificity of biosensors.

Data Table: Bioconjugation Applications

ApplicationDescription
Drug Delivery SystemsEnhances targeting and reduces toxicity
Diagnostic ToolsImproves detection limits

Research in Enzyme Activity

Overview : this compound is valuable for studying enzyme kinetics.

Key Insights :

  • Enzyme Mechanisms Investigation : The compound serves as a substrate for various enzymes, allowing researchers to elucidate mechanisms and identify potential inhibitors.

Case Study : In a detailed kinetic study, this compound was used as a substrate for glycoasparaginase, providing insights into its catalytic mechanism and potential therapeutic targets for related metabolic disorders .

Mechanism of Action

The mechanism of action of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin involves its interaction with specific enzymes and proteins. The compound’s fluorogenic properties allow it to act as a substrate in enzymatic reactions, where the cleavage of the amide bond releases the fluorescent coumarin moiety. This fluorescence can be measured to study enzyme activity and kinetics.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Application Purity/Specifications
Fmoc-L-Asp(OtBu)-OH 411.46 β-tert-butyl ester SPPS building block 99% HPLC; ≤0.3% D-enantiomer
Fmoc-L-Aspartic acid β-allyl ester ~435.5 (estimated) β-allyl ester Orthogonal protection in SPPS N/A
Fmoc-L-Asp-α-7-amido-4-methylcoumarin 563.54 α-7-amido-4-methylcoumarin Protease assays, fluorescent probes ≥98% (commercial grade)
Fmoc-L-Glu-AMC ~577.56 (estimated) Glutamic acid backbone, coumarin tag Similar protease assays ≥98% HPLC

Fmoc-L-Asp(OtBu)-OH vs. Fmoc-L-Asp-α-7-amido-4-methylcoumarin

  • Functional Group : The tert-butyl ester in Fmoc-L-Asp(OtBu)-OH provides acid-labile protection for carboxyl groups during SPPS, whereas the coumarin group in Fmoc-L-Asp-α-7-amido-4-methylcoumarin introduces fluorescence for assay monitoring .
  • Synthesis : Fmoc-L-Asp(OtBu)-OH is synthesized via standard Fmoc-protection protocols, while the coumarin derivative requires additional coupling steps (e.g., using PyBOP/HOBt) to attach the fluorophore .

Fmoc-L-Glu-AMC vs. Fmoc-L-Asp-α-7-amido-4-methylcoumarin

  • Backbone Differences : Fmoc-L-Glu-AMC contains glutamic acid (additional methylene group), altering substrate specificity for enzymes like glutamyl endopeptidases .
  • Fluorescence Properties: Both compounds share the 4-methylcoumarin fluorophore, but emission intensity may vary due to differences in electronic environments from their amino acid backbones .

Commercial Availability and Pricing

  • Fmoc-L-Asp-α-7-amido-4-methylcoumarin : Priced at $280–$2,500 depending on quantity (10 mg to 5 g) .
  • Fmoc-L-Asp(OtBu)-OH : Lower cost (~$100–$500 per gram) due to simpler synthesis and broader use .

Biological Activity

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin (Fmoc-L-Asp-AMC) is a fluorogenic substrate widely used in biochemical assays, particularly for measuring enzyme activity. Its structure includes a fluorophore, 7-amido-4-methylcoumarin (AMC), which emits fluorescence upon cleavage by specific enzymes, making it a valuable tool in various biological and clinical research applications.

  • Chemical Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 270.27 g/mol
  • CAS Number : 5133628-73-6

Fmoc-L-Asp-AMC acts as a substrate for enzymes such as glycosylasparaginase and aminopeptidases. Upon enzymatic cleavage, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured. This property allows researchers to study enzyme kinetics and activity in various biological contexts.

Enzyme Assays

  • Glycosylasparaginase Activity :
    • Fmoc-L-Asp-AMC is used to assess glycosylasparaginase activity in serum and plasma samples. In patients with aspartylglycosaminuria, enzyme activity is significantly reduced compared to normal controls, demonstrating the compound's utility in clinical diagnostics .
    • A study reported that fibroblasts from patients exhibited only 1-7% of normal glycosylasparaginase activity when using Fmoc-L-Asp-AMC as a substrate .
  • Aminopeptidase Activity :
    • The compound has also been utilized to evaluate aminopeptidase B activity in vitro. The inhibition of this enzyme by various compounds was assessed using Fmoc-L-Asp-AMC, indicating its role in studying proteolytic pathways .

Clinical Applications

  • Aspartylglycosaminuria (AGU) :
    • Fmoc-L-Asp-AMC serves as a sensitive substrate for diagnosing AGU through fluorometric assays. The release of AMC upon enzyme activity correlates with disease severity and provides insights into the metabolic dysfunction involved .

Research Findings

  • A study highlighted the use of Fmoc-L-Asp-AMC in investigating the effects of natural compounds on aminopeptidase activity. Curcumin and mangiferin were found to inhibit aminopeptidase B, showcasing the compound's role in understanding enzyme regulation and potential therapeutic interactions .

Data Tables

Study Enzyme Findings Reference
1Glycosylasparaginase1-7% activity in AGU patients
2Aminopeptidase BInhibition by curcumin and mangiferin

Q & A

Q. What are the optimal synthetic routes for preparing Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin?

The compound is synthesized via a two-step process: (1) Activation of the Fmoc-L-aspartic acid carboxyl group using coupling reagents like DCC/NHS or carbodiimides under mild conditions (0–6°C), followed by (2) conjugation with 7-amino-4-methylcoumarin (AMC). Reaction yields typically range from 53% to 68%, with purification via recrystallization or chromatography .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed using HPLC (>97% purity) and water content via Karl Fischer titration (<1.0%). Structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify coupling positions (e.g., α-amide linkage) and Fmoc protection .

Q. What are the primary applications of this compound in biochemical assays?

It serves as a fluorogenic substrate for peptidases (e.g., caspase-3, trypsin-like proteases), where enzymatic cleavage releases 7-amino-4-methylcoumarin, detectable at λexem = 380/460 nm. This enables real-time monitoring of protease activity in cell lysates or drug screening .

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (e.g., KmK_mKm​, VmaxV_{max}Vmax​) using this substrate?

Use Michaelis-Menten kinetics: Pre-incubate the enzyme with varying substrate concentrations (0.1–10 μM) in buffer (pH 7.4, 37°C). Measure initial velocity via fluorescence increase. Nonlinear regression of [S] vs. velocity data provides KmK_m and VmaxV_{max}. Include controls (e.g., EDTA for metalloproteases) to confirm specificity .

Q. What experimental strategies address fluorescence quenching in complex biological matrices?

Quenching in cellular assays can be mitigated by:

  • Diluting samples to reduce absorbance interference.
  • Using internal standards (e.g., non-cleavable AMC analogs).
  • Applying time-resolved fluorescence to distinguish substrate signal from autofluorescence .

Q. How to resolve discrepancies in inhibitory potency data across studies?

Discrepancies may arise from:

  • Variability in substrate concentration (ensure saturating [S] > 5×KmK_m).
  • Enzyme source differences (e.g., recombinant vs. tissue-extracted enzymes).
  • Fluorescence normalization methods (normalize to protein content or use a standard curve) .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Limitations include:

  • Autofluorescence interference from test compounds (pre-screen libraries at assay wavelengths).
  • Short substrate stability in DMSO stocks (store at -20°C, use within 1 month).
  • Signal saturation at high enzyme concentrations (optimize reaction time ≤30 mins) .

Methodological Reference Tables

Parameter Value/Technique Source
Molecular Weight512.51 g/mol
CAS Number238084-15-6
HPLC Purity Criteria>97.0%
Fluorescence Detection Rangeλexem = 380/460 nm
Storage Conditions2–8°C, desiccated

Key Notes for Experimental Design

  • Synthesis Scaling : For gram-scale production, replace DCC with EDC·HCl to reduce diisopropylurea byproduct formation .
  • Enzyme Assay Optimization : Include a "no-enzyme" control to account for spontaneous hydrolysis, especially in prolonged incubations .

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